molecular formula C13H20N2O3S B14715961 N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide CAS No. 20884-85-9

N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide

Cat. No.: B14715961
CAS No.: 20884-85-9
M. Wt: 284.38 g/mol
InChI Key: ARWUABXTKCXHSC-UHFFFAOYSA-N
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Description

N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is an organosulfur compound that features a sulfonamide group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both sulfonyl and hydrazide functional groups makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide typically involves the reaction of 4-propan-2-ylsulfonylbenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.

Industrial Production Methods

On an industrial scale, the production of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the hydrazide group can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
  • N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

Uniqueness

N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

20884-85-9

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide

InChI

InChI=1S/C13H20N2O3S/c1-9(2)14-15-13(16)11-5-7-12(8-6-11)19(17,18)10(3)4/h5-10,14H,1-4H3,(H,15,16)

InChI Key

ARWUABXTKCXHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C

Origin of Product

United States

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